An In-depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Oxo-2H-pyran-6-carboxylic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-2H-pyran-6-carboxylic acid, more commonly known as coumalic acid, is a versatile heterocyclic compound that has garnered significant interest in the scientific community. Its unique structural features, combining a lactone, a conjugated diene system, and a carboxylic acid moiety, make it a valuable building block in organic synthesis and a scaffold of considerable importance in medicinal chemistry. This guide provides a comprehensive overview of the properties, structure, synthesis, reactivity, and applications of coumalic acid, with a particular focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
Coumalic acid possesses a planar six-membered ring containing an oxygen atom, classifying it as a pyranone. The presence of a carbonyl group at the 2-position and a carboxylic acid at the 6-position, along with two double bonds within the ring, dictates its chemical behavior and physical characteristics.
Structural Elucidation
The structure of 2-Oxo-2H-pyran-6-carboxylic acid is characterized by the following key features:
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A pyranone core: A six-membered heterocyclic ring with one oxygen atom.
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An α,β-unsaturated lactone: The endocyclic double bonds are conjugated with the carbonyl group of the lactone.
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A carboxylic acid group: Attached at the 6-position of the pyranone ring.
These features are readily confirmed by various spectroscopic techniques.
Table 1: Physicochemical Properties of 2-Oxo-2H-pyran-6-carboxylic Acid
| Property | Value | Source |
| CAS Number | 672-67-3 | [1] |
| Molecular Formula | C₆H₄O₄ | [1] |
| Molecular Weight | 140.09 g/mol | [1] |
| Melting Point | 203-205 °C (decomposes) | [2] |
| Boiling Point | 218 °C at 120 mmHg | [2] |
| Appearance | Pale yellow to light brown powder | [2] |
| Solubility | Very soluble in water and methanol. | [2][3] |
| pKa (predicted) | 2.80 ± 0.20 | [4] |
Spectroscopic Profile
A thorough understanding of the spectroscopic data is crucial for the identification and characterization of coumalic acid.
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Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like coumalic acid will exhibit two characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. The conjugation in the pyrone ring system will influence the exact position of the carbonyl absorption.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons on the pyranone ring and a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactone and the carboxylic acid in the downfield region (around 160-180 ppm), in addition to the signals for the sp² hybridized carbons of the ring.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH moieties.[6]
Synthesis of 2-Oxo-2H-pyran-6-carboxylic Acid
The most established and widely used method for the synthesis of coumalic acid is the acid-catalyzed self-condensation of malic acid.[3][7]
Reaction Mechanism
The synthesis proceeds through the dehydration of malic acid in the presence of a strong acid, typically concentrated sulfuric acid and fuming sulfuric acid (oleum), which acts as both a catalyst and a dehydrating agent. The reaction involves the formation of an intermediate, which then undergoes cyclization and subsequent dehydration to yield the pyrone ring.
Figure 1: Simplified reaction pathway for the synthesis of coumalic acid from malic acid.
Experimental Protocol: Synthesis from Malic Acid
This protocol is adapted from established literature procedures.[3]
Materials:
-
Malic acid
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (oleum)
-
Crushed ice
-
Methanol
-
Decolorizing carbon (e.g., Norit)
Procedure:
-
In a round-bottomed flask, carefully add concentrated sulfuric acid to powdered malic acid.
-
With stirring, add fuming sulfuric acid in portions. An exothermic reaction with gas evolution will occur.
-
Once the initial reaction subsides, heat the mixture on a water bath for approximately 2 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Allow the mixture to stand, preferably overnight, to facilitate the precipitation of crude coumalic acid.
-
Collect the crude product by vacuum filtration and wash with ice-cold water to remove residual acid.
-
For purification, dissolve the crude product in hot methanol, add decolorizing carbon, and boil for a short period.
-
Filter the hot solution to remove the carbon and allow the filtrate to cool, inducing crystallization of the purified coumalic acid.
-
Collect the bright yellow crystals by filtration and dry.
Self-Validation: The identity and purity of the synthesized coumalic acid should be confirmed by melting point determination and spectroscopic analysis (IR, NMR), comparing the obtained data with literature values.
Chemical Reactivity and Synthetic Utility
The rich functionality of coumalic acid makes it a versatile synthon for the preparation of a wide array of more complex molecules.
Cycloaddition Reactions
The conjugated diene system within the pyranone ring readily participates in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8][9] This reactivity allows for the construction of bicyclic and aromatic systems. The reaction can proceed with a variety of dienophiles, and the regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile.
Figure 2: General scheme of a Diels-Alder reaction involving a coumalate ester.
Derivatization of the Carboxylic Acid
The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides.[10] Esterification, for instance, is often performed to improve the solubility of coumalic acid in organic solvents for subsequent reactions.[10]
Other Reactions
Coumalic acid and its derivatives can also undergo other transformations, including 1,6-conjugate additions and ring-opening reactions, further expanding their synthetic utility.[10]
Applications in Drug Discovery and Development
The 2-pyrone scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds.[10] Coumalic acid, as a readily accessible 2-pyrone derivative, serves as a valuable starting material for the synthesis of potential therapeutic agents.
Biological Activities of 2-Pyrone Derivatives
Derivatives of 2-pyrones have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory Properties [10]
The diverse biological profile of this class of compounds makes them attractive targets for drug discovery programs.
Coumalic Acid as a Bioisostere Precursor
The carboxylic acid moiety is a common functional group in many drugs. However, it can sometimes lead to unfavorable pharmacokinetic properties. The pyrone ring system can be explored as a bioisosteric replacement for other functionalities in drug design, or coumalic acid itself can be used as a starting point to introduce other bioisosteres.
Role in the Synthesis of Bioactive Molecules
Coumalic acid's utility as a synthetic intermediate allows for the construction of complex molecular architectures that may possess desirable pharmacological properties. For example, its use in Diels-Alder reactions can lead to the formation of substituted aromatic and hydroaromatic rings, which are common motifs in many drug molecules. The development of pyrazole carboxylic acid inhibitors of certain enzymes highlights the potential of heterocyclic carboxylic acids in drug design. While not directly derived from coumalic acid, this demonstrates the principle of using such scaffolds to target specific biological pathways.
Conclusion
2-Oxo-2H-pyran-6-carboxylic acid (coumalic acid) is a compound of significant academic and industrial interest. Its straightforward synthesis from renewable resources like malic acid, coupled with its versatile reactivity, makes it an attractive platform molecule. For researchers in drug discovery, coumalic acid and the broader class of 2-pyrones offer a rich source of inspiration and a practical starting point for the development of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for unlocking its full potential in the design and creation of next-generation pharmaceuticals.
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Flow synthesis of coumalic acid and its derivatization. (2021). RSC Publishing. Retrieved January 27, 2026, from [Link]
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Coumalic acid. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]
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Acid‐catalyzed synthesis of coumalic acid (12) from malic acid (10). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Retrieved January 27, 2026, from [Link]
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